N-Ethylveratramine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

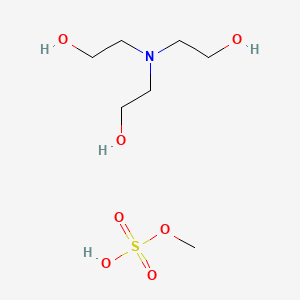

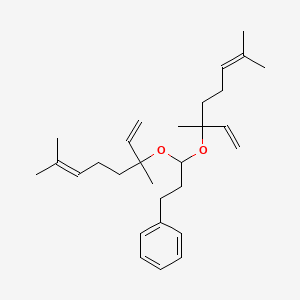

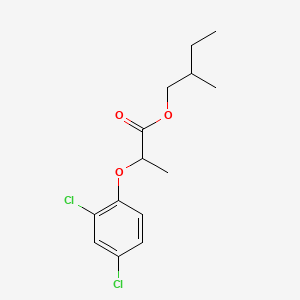

N-Ethylveratramine hydrochloride is a chemical compound known for its unique properties and applications in various fields It is a derivative of veratramine, an alkaloid found in plants of the genus Veratrum

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-Ethylveratraminehydrochlorid beinhaltet typischerweise die Ethylierung von Veratramine. Der Prozess beginnt mit der Extraktion von Veratramine aus Veratrum-Pflanzen, gefolgt von der Reaktion mit Ethylierungsmitteln unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid durchgeführt, um den Ethylierungsprozess zu erleichtern.

Industrielle Produktionsmethoden: In einem industriellen Umfeld beinhaltet die Produktion von N-Ethylveratraminehydrochlorid die großtechnische Extraktion von Veratramine, gefolgt von der Ethylierung in Reaktoren, die für hohe Effizienz und Ausbeute ausgelegt sind. Die Reaktionsbedingungen, einschließlich Temperatur, Druck und Konzentration der Reagenzien, werden optimiert, um maximale Produktionseffizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen: N-Ethylveratraminehydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Derivate führt.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.

Substitution: N-Ethylveratraminehydrochlorid kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden typischerweise verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation N-Ethylveratramineoxid ergeben, während die Reduktion N-Ethylveratraminhydrid erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

N-Ethylveratraminehydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Ausgangsmaterial für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Es werden laufende Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, insbesondere bei der Behandlung bestimmter Krankheiten.

Industrie: N-Ethylveratraminehydrochlorid wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Arzneimitteln eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von N-Ethylveratraminehydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen im Körper. Es wird angenommen, dass es seine Wirkungen ausübt, indem es an bestimmte Rezeptoren oder Enzyme bindet und so deren Aktivität moduliert. Die genauen Wege und Ziele werden noch untersucht, aber vorläufige Studien deuten darauf hin, dass es Signalwege beeinflussen kann, die an Zellwachstum und -differenzierung beteiligt sind.

Wirkmechanismus

The mechanism of action of N-Ethylveratramine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell growth and differentiation.

Vergleich Mit ähnlichen Verbindungen

N-Ethylveratraminehydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Veratramine: Die Stammverbindung, von der N-Ethylveratraminehydrochlorid abgeleitet ist.

N-Methylveratramine: Ein weiteres Derivat mit einer Methylgruppe anstelle einer Ethylgruppe.

Veratraminehydrochlorid: Das Hydrochloridsalz von Veratramine.

Einzigartigkeit: N-Ethylveratraminehydrochlorid ist aufgrund seiner spezifischen Ethylgruppe einzigartig, die im Vergleich zu seinen Analogen unterschiedliche chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

CAS-Nummer |

90439-20-6 |

|---|---|

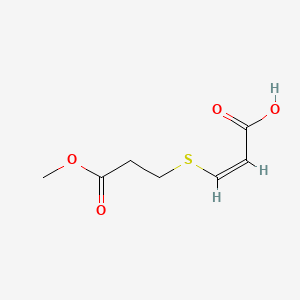

Molekularformel |

C29H44ClNO2 |

Molekulargewicht |

474.1 g/mol |

IUPAC-Name |

1-ethyl-2-[1-(3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl)ethyl]-5-methylpiperidin-3-ol;hydrochloride |

InChI |

InChI=1S/C29H43NO2.ClH/c1-6-30-16-17(2)13-27(32)28(30)19(4)22-9-10-23-24-8-7-20-14-21(31)11-12-29(20,5)26(24)15-25(23)18(22)3;/h7,9-10,17,19,21,24,26-28,31-32H,6,8,11-16H2,1-5H3;1H |

InChI-Schlüssel |

HNJFYYBASUENFF-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CC(CC(C1C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O)C.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)